N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide
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Overview
Description
N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a morpholine ring, a butynyl group, and a cyclopropanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the butynyl intermediate: This involves the reaction of a suitable alkyne with a halogenated butane derivative under basic conditions.
Cyclopropanation: The butynyl intermediate is then subjected to cyclopropanation using a cyclopropane precursor and a suitable catalyst.
Sulfonamide formation: The cyclopropane intermediate is reacted with a sulfonamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamide can be compared with other similar compounds, such as:
N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclopropane ring.
N-(4-morpholinobut-2-yn-1-yl)ethanesulfonamide: Similar structure but with an ethane group instead of a cyclopropane ring.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c14-17(15,11-3-4-11)12-5-1-2-6-13-7-9-16-10-8-13/h11-12H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYGZJCWCBTMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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